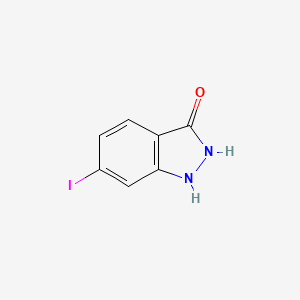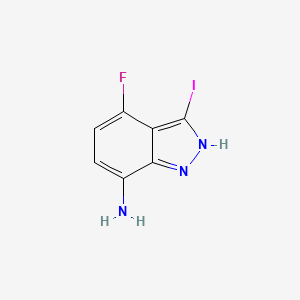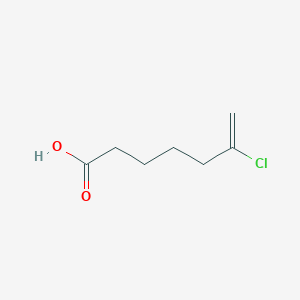
7-(2-Chlorophenyl)-7-oxoheptanenitrile
概要
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions for the reaction .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and refractive index. It also involves understanding the compound’s chemical stability and reactivity .科学的研究の応用
Photochemical Hydrogen Shifts
Research has explored the photochemically-induced hydrogen shifts in various arylcycloheptatrienes, including 7-(p-chlorophenyl) variants. These studies have shown that hydrogen 1,7 shifts are the only suprafacial hydrogen shifts possible in the excited cycloheptatriene system, significantly contributing to our understanding of molecular dynamics in photochemical reactions (Tezuka, Kimura, Sato, & Mukai, 1970).
Synthesis of 3-Aryl-4-Halogeno-1,2,5-Thiadiazoles
The synthesis of various 1-aryl-2,2-dihalogenoethanone oximes, including those with chlorophenyl groups, has been studied. These oximes react with tetrasulfur tetranitride to produce thiadiazoles, offering a general method for synthesizing these compounds. The process is vital for developing novel compounds with potential applications in various chemical domains (Yoon, Cho, & Kim, 1998).
Enantiomerically Pure Diarylethanes Synthesis
A method for synthesizing enantiomerically pure diarylethanes, starting from compounds like 7-(2-chlorophenyl), has been developed. This process is characterized by its affordability, scalability, and ability to produce high-purity enantiomers, which are crucial for various applications in stereochemistry and pharmaceuticals (Zhang, Wang, Li, Liu, Xu, Tang, Wang, & Zhao, 2014).
Quantum Chemical Studies on Molecular Geometry
Research has been conducted on the synthesis and quantum chemical analysis of compounds like 7-chloro-9-(2′-chlorophenyl) molecules. These studies provide insights into molecular geometry, chemical reactivity, and photophysical properties, which are vital for understanding and designing new materials and molecules in chemistry (Satheeshkumar, Sayın, Kaminsky, & JayarampillaiRajendra Prasad, 2017).
Antibacterial Activity of Oxime Ester Derivatives
Research into the synthesis and antibacterial potential of new oxime ester derivatives, including those with chlorophenyl groups, has shown significant activity against various bacteria. This work contributes to the development of new antibacterial agents (Liu, Song, Hailiang, & Zuo, 2008).
Synthesis of Diarylmethyl Sulfur and Selenium Compounds
The synthesis of novel diarylmethyl sulfur and selenium compounds, involving chlorophenyl derivatives, has been explored. These compounds have potential applications in the field of organometallic chemistry and materials science (Bhasin, Singh, Kumar, Deepali, Mehta, Klapoetke, & Crawford, 2004).
Spectroscopic Studies
Spectroscopic studies, such as FT-IR and FT-Raman, have been conducted on chlorophenyl-based compounds. These studies provide a deep understanding of molecular structure and bonding, which are crucial for material science and molecular engineering (Muthu, Prasath, Paulraj, & Balaji, 2014).
作用機序
Target of Action
It is structurally similar to clonazepam , a medication that primarily targets GABA A receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This interaction could result in anticonvulsant, skeletal muscle relaxant, and anxiolytic effects .
Biochemical Pathways
Based on its structural similarity to clonazepam, it might influence the gabaergic pathway . This pathway is critical for maintaining the balance between neuronal excitation and inhibition in the central nervous system .
Pharmacokinetics
Clonazepam, a structurally similar compound, has a bioavailability of 90%, is metabolized in the liver (cyp3a), and is excreted via the kidneys . Its metabolites include 7-aminoclonazepam, 7-acetaminoclonazepam, and 3-hydroxy clonazepam . The onset of action is within an hour, and the elimination half-life ranges from 19 to 60 hours .
Result of Action
Based on its structural similarity to clonazepam, it might have anticonvulsant, skeletal muscle relaxant, and anxiolytic effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-(2-chlorophenyl)-7-oxoheptanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c14-12-8-5-4-7-11(12)13(16)9-3-1-2-6-10-15/h4-5,7-8H,1-3,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZRTMBDBCFQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642242 | |
| Record name | 7-(2-Chlorophenyl)-7-oxoheptanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898767-80-1 | |
| Record name | 2-Chloro-ζ-oxobenzeneheptanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(2-Chlorophenyl)-7-oxoheptanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



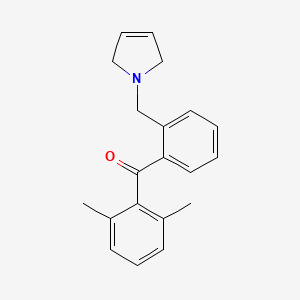

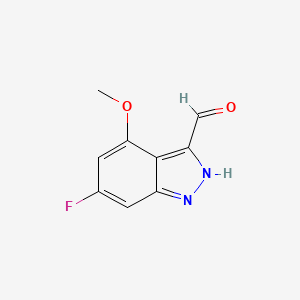

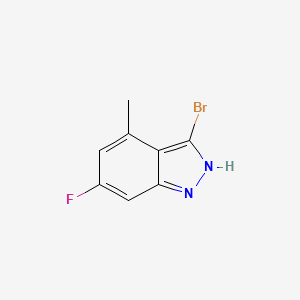
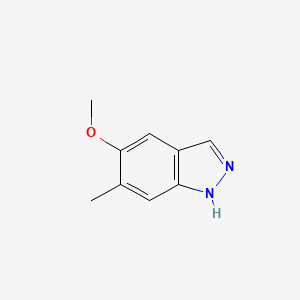
![3-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613961.png)
![7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1613962.png)

![3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613965.png)
